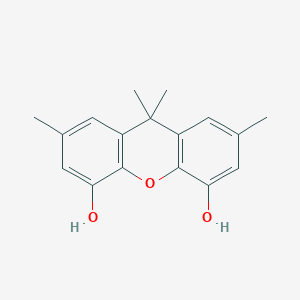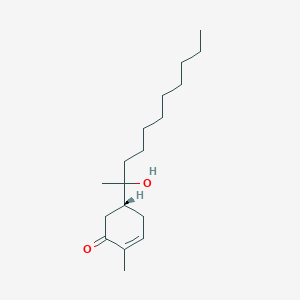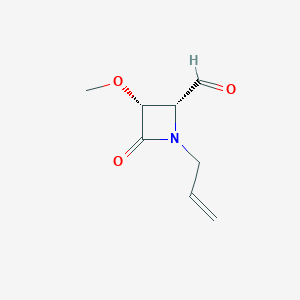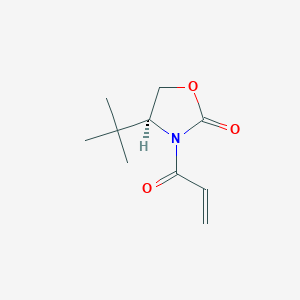
(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an acryloyl group and a tert-butyl group attached to the oxazolidinone ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one typically involves the reaction of (4S)-4-tert-butyl-1,3-oxazolidin-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the acryloyl group.
Reduction: Reduction reactions may target the oxazolidinone ring or the acryloyl group.
Substitution: The compound can participate in substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyl group under mild conditions.
Major Products:
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted oxazolidinones.
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Acts as a building block in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Used in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (4S)-3-Acryloyl-4-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxazolidinone ring may also interact with biological receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- (4S)-4-tert-butyl-1,3-oxazolidin-2-one
- (4S)-3-Acryloyl-4-methyl-1,3-oxazolidin-2-one
- (4S)-3-Acryloyl-4-ethyl-1,3-oxazolidin-2-one
Comparison:
Structural Differences: The presence of different alkyl groups (tert-butyl, methyl, ethyl) on the oxazolidinone ring.
Reactivity: Variations in reactivity due to the steric and electronic effects of the substituents.
Applications: Differences in applications based on the specific properties imparted by the substituents.
Propiedades
Número CAS |
506444-76-4 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-3-prop-2-enoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-5-8(12)11-7(10(2,3)4)6-14-9(11)13/h5,7H,1,6H2,2-4H3/t7-/m1/s1 |
Clave InChI |
DRSHJSYDDUCSKF-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=O)N1C(=O)C=C |
SMILES canónico |
CC(C)(C)C1COC(=O)N1C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



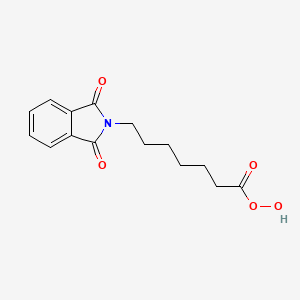
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
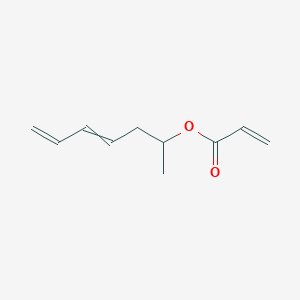
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
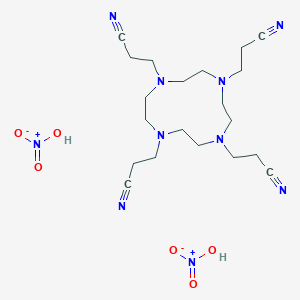


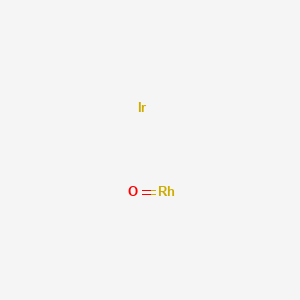
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
